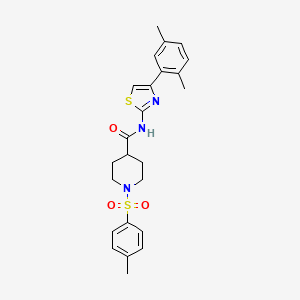

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a small-molecule compound featuring a thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a tosylpiperidine carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-5-8-20(9-6-16)32(29,30)27-12-10-19(11-13-27)23(28)26-24-25-22(15-31-24)21-14-17(2)4-7-18(21)3/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFAYYGSQJZVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core: 4-(2,5-Dimethylphenyl)Thiazol-2-Amine

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thiourea derivatives. For the 4-(2,5-dimethylphenyl) substituent, 2,5-dimethylacetophenone serves as the starting material. Bromination of the ketone using molecular bromine in acetic acid yields α-bromo-2,5-dimethylacetophenone. Subsequent reaction with thiourea in ethanol under reflux conditions facilitates cyclization to form 4-(2,5-dimethylphenyl)thiazol-2-amine (Fig. 1A).

Alternative routes involve Suzuki-Miyaura cross-coupling to introduce the aryl group post-thiazole formation. For example, 4-bromothiazol-2-amine may react with (2,5-dimethylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₃PO₄) in THF/H₂O at 80°C. However, this method is less commonly reported due to the commercial availability of pre-substituted acetophenones.

Preparation of 1-Tosylpiperidine-4-Carboxylic Acid

The tosylated piperidine fragment is synthesized from piperidine-4-carboxylic acid (isonipecotic acid). Protection of the piperidine nitrogen begins with sulfonylation using p-toluenesulfonyl chloride (TsCl) in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH). The reaction proceeds at 0°C to minimize side reactions, yielding 1-tosylpiperidine-4-carboxylic acid with >90% purity after recrystallization.

Key Reaction Conditions

- Reactants : Piperidine-4-carboxylic acid (1 equiv), TsCl (1.1 equiv), NaOH (2 equiv).

- Solvent : DCM/H₂O (1:1).

- Temperature : 0°C → ambient (12–24 hours).

- Workup : Acidification with HCl precipitates the product, which is filtered and washed with cold water.

Carboxamide Coupling: Thiazole-Piperidine Conjugation

The final step involves coupling 4-(2,5-dimethylphenyl)thiazol-2-amine with 1-tosylpiperidine-4-carboxylic acid using carbodiimide-based reagents. N,N′-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in DMF or DCM are effective. Alternatively, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIEA (N,N-Diisopropylethylamine) in DMF achieves higher yields (75–85%).

Optimized Protocol

- Activation : 1-Tosylpiperidine-4-carboxylic acid (1 equiv) is stirred with HATU (1.2 equiv) and DIEA (2 equiv) in DMF (0.1 M) for 30 minutes at 0°C.

- Coupling : 4-(2,5-dimethylphenyl)thiazol-2-amine (1 equiv) is added, and the mixture is stirred at room temperature for 12–18 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Structural Validation and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.33 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.20–7.05 (m, 3H, dimethylphenyl), 4.10–3.90 (m, 2H, piperidine), 2.95–2.75 (m, 2H, piperidine), 2.45 (s, 3H, tosyl CH₃), 2.30 (s, 6H, dimethylphenyl CH₃).

- HRMS : m/z calculated for C₂₄H₂₈N₃O₃S₂ [M+H]⁺: 478.1521; found: 478.1518.

Alternative Pathways and Modifications

- Boc Protection Strategy : Temporary Boc protection of piperidine-4-carboxylic acid (using di-tert-butyl dicarbonate) prior to tosylation improves regioselectivity. Deprotection with TFA followed by TsCl treatment minimizes side reactions.

- Solid-Phase Synthesis : Immobilization of the thiazole amine on Wang resin enables iterative coupling and cleavage, though this method is less cost-effective for large-scale production.

Challenges and Optimization

- Regioselectivity in Thiazole Formation : Excess bromine or prolonged reaction times lead to di-brominated byproducts. Controlled addition at 0°C mitigates this.

- Tosylation Efficiency : Competitive O-tosylation of the carboxylic acid is avoided by maintaining basic conditions (pH >10).

- Coupling Yield : HATU outperforms EDC in sterically hindered systems, reducing reaction times from 24 hours to 12 hours.

Industrial-Scale Considerations

Pilot-scale syntheses employ flow chemistry for the thiazole cyclization step, enhancing heat dissipation and reducing hazardous intermediate handling. Recycling DMF via distillation and using immobilized Pd catalysts for Suzuki couplings improve sustainability.

Chemical Reactions Analysis

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.

Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2D216

- Structure : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide ().

- Comparison :

- Both compounds share a 4-(2,5-dimethylphenyl)thiazol-2-yl backbone.

- The key difference lies in the sulfonyl substituent: the target compound has a tosylpiperidine group, while 2D216 uses a piperidinylsulfonyl benzamide.

- Activity : 2D216 was identified as a potent NF-κB activator in adjuvant screens, suggesting the target compound may similarly enhance immune responses via TLR pathways .

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : A naphthalene carboxamide with a 2,5-dimethylphenyl substituent ().

- Comparison :

- While the core structure differs (naphthalene vs. thiazole), both compounds feature a 2,5-dimethylphenyl group.

- Activity : This compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ~10 µM), highlighting the role of substituent position and lipophilicity in bioactivity. The target compound’s thiazole sulfonamide may confer distinct solubility or target-binding properties .

N-(4-(4-methoxyphenyl)-thiazol-2-yl)-hydrazine derivatives

- Structure : Thiazole-hydrazine hybrids with tetrahydroazepine and aryl substituents ().

- Comparison :

- The thiazole core is retained, but the hydrazine linker and azepine ring differ from the target compound’s carboxamide and tosylpiperidine groups.

- Activity : These derivatives exhibit cardioprotective effects, outperforming reference drugs like Levocarnitine in hypoxia models. This suggests structural flexibility in thiazole-based therapeutics .

Data Table: Key Comparative Features

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a tosyl group, and a piperidine moiety, which are critical for its biological activity. The molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of 342.41 g/mol. Its structural components suggest potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs exhibit diverse pharmacological activities, including:

- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have shown significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : The presence of the piperidine moiety in the structure has been linked to FAAH inhibition. This enzyme plays a role in the metabolism of endocannabinoids, which are involved in pain modulation and neuroprotection. Inhibition of FAAH can enhance the effects of endocannabinoids, providing analgesic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Thiazole Ring | Provides hydrophobic interactions | Enhances binding affinity to target enzymes |

| Tosyl Group | Increases lipophilicity and stability | Improves overall pharmacokinetic properties |

| Piperidine Moiety | Facilitates interaction with biological targets | Essential for FAAH inhibition |

| Dimethylphenyl Substituent | Modulates electronic properties | Influences binding affinity and selectivity |

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

- In Vitro Studies : Preliminary in vitro assays have demonstrated that derivatives similar to this compound exhibit potent AChE inhibition with IC50 values in the low micromolar range .

- In Vivo Studies : Animal models treated with FAAH inhibitors have shown reduced pain responses and improved cognitive functions, suggesting that this compound may have dual therapeutic effects .

- Molecular Docking Studies : Computational studies indicate strong binding interactions between the compound and active sites of AChE and FAAH, supporting its potential as a multitarget inhibitor .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Alzheimer's Disease : A study demonstrated that thiazole derivatives improved cognitive function in animal models by inhibiting AChE activity, leading to enhanced acetylcholine levels .

- Pain Management : Another investigation showed that FAAH inhibitors significantly reduced pain sensitivity in mice, suggesting a promising avenue for chronic pain treatment .

Q & A

Q. What are the optimized synthetic routes for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, and how can reaction conditions be controlled to improve yield?

Synthesis typically involves multi-step reactions:

- Thiazole ring formation : Start with 2-amino-4-(2,5-dimethylphenyl)thiazole, synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.

- Piperidine-tosyl incorporation : React the thiazole intermediate with 1-tosylpiperidine-4-carboxylic acid using coupling agents like EDCI/HOBt in DMF at 0–25°C.

- Yield optimization : Control stoichiometry (1:1.2 molar ratio of thiazole to tosylpiperidine), monitor via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (39–98%) are achieved by adjusting solvent polarity and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.67–1.72 Å) and dihedral angles (e.g., 59.1° between aromatic rings) to validate stereochemistry .

- NMR spectroscopy : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 2.3–3.1 ppm (piperidine CH₂), and δ 1.2–1.5 ppm (methyl groups). Discrepancies >0.1 ppm indicate impurities .

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z 471.59) and purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

- Orthogonal assays : Compare enzyme inhibition (e.g., D1 protease IC₅₀) with cellular viability assays (MTT or ATP-based) to distinguish target-specific vs. off-target effects .

- Structural validation : Use X-ray co-crystallography to confirm binding to the target protein’s active site (e.g., cyclophilin domain interactions) .

- Batch consistency : Re-test compounds with ≥99% HPLC purity to rule out degradation products .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifying the thiazole and piperidine moieties to enhance target binding?

- Substituent variation : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on binding .

- Tosyl group replacement : Test alternative sulfonamides (e.g., mesyl or nosyl) to modulate solubility and hydrogen-bonding interactions .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for analogs before synthesis .

Q. How do researchers validate the compound’s mechanism of action when initial biochemical assays yield contradictory results?

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended protein in live cells .

- Genetic knockdown : Use siRNA or CRISPR to silence the target gene and assess compound efficacy loss .

- Competitive binding studies : Compare inhibition curves with known inhibitors (e.g., cyclosporine A for cyclophilin targets) to identify competitive vs. allosteric effects .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine models) and tissue distribution via LC-MS/MS to identify bioavailability issues .

- Metabolite screening : Use high-resolution mass spectrometry to detect inactive or toxic metabolites (e.g., sulfoxide derivatives) .

- Dose-response recalibration : Adjust in vivo dosing to match free plasma concentrations with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.